molecular formula C21H21N3O3 B2994518 2-(3-Oxo-3-(4-phenylpiperazin-1-yl)propyl)isoindoline-1,3-dione CAS No. 154501-30-1

2-(3-Oxo-3-(4-phenylpiperazin-1-yl)propyl)isoindoline-1,3-dione

Cat. No.: B2994518
CAS No.: 154501-30-1
M. Wt: 363.417
InChI Key: GOSCBHFBWPBZEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Oxo-3-(4-phenylpiperazin-1-yl)propyl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C21H21N3O3 and its molecular weight is 363.417. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-(3-Oxo-3-(4-phenylpiperazin-1-yl)propyl)isoindoline-1,3-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. Notably, this compound has been shown to inhibit certain proteases, which are enzymes that break down proteins. The interaction with proteases involves binding to the active site, thereby preventing substrate access and subsequent catalysis. Additionally, this compound can modulate the activity of receptors, such as the dopamine receptor D2, by binding to its allosteric site .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, particularly those involving neurotransmitters. For instance, its interaction with the dopamine receptor D2 can alter dopamine signaling, impacting neuronal communication and potentially offering therapeutic benefits for neurological disorders. Furthermore, this compound affects gene expression by modulating transcription factors, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions. It binds to the active sites of enzymes, inhibiting their catalytic activity. This inhibition can be competitive or non-competitive, depending on the enzyme and the binding site. Additionally, the compound can activate or inhibit receptors by binding to their allosteric sites, thereby modulating their activity and downstream signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature. Long-term studies have shown that its effects on cellular function can persist, with sustained inhibition of enzyme activity and modulation of receptor signaling observed over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, it can selectively inhibit target enzymes and receptors without significant toxicity. At higher doses, adverse effects such as toxicity and off-target interactions may occur. These threshold effects highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions. Enzymes such as cytochrome P450 oxidases play a crucial role in its biotransformation, leading to the formation of various metabolites. These metabolites can further interact with cellular components, influencing metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate its uptake into cells, where it can accumulate in specific compartments. The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It is predominantly localized in the cytoplasm, where it interacts with cytosolic enzymes and receptors. Additionally, it can be targeted to specific organelles, such as the mitochondria, through post-translational modifications or targeting signals. This localization is essential for its function and efficacy in biochemical reactions .

Properties

IUPAC Name

2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c25-19(23-14-12-22(13-15-23)16-6-2-1-3-7-16)10-11-24-20(26)17-8-4-5-9-18(17)21(24)27/h1-9H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOSCBHFBWPBZEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.